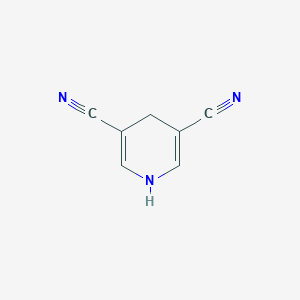
1,4-Dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of 1,4-dihydropyridines, which are well-known for their diverse biological activities and significant pharmacological potential. These compounds are particularly noted for their role as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydropyridine-3,5-dicarbonitrile can be synthesized through a multicomponent reaction involving 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines. This autocatalytic four-component reaction results in the formation of the desired compound . The reaction typically involves heating the reactants under reflux conditions, and the structure of the synthesized compounds is confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have significant biological activities .
Scientific Research Applications
1,4-Dihydropyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel modulation and its effects on cellular processes.
Mechanism of Action
The primary mechanism of action of 1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is crucial for its antihypertensive effects and its role in cardiovascular therapy .
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Felodipine
Comparison: 1,4-Dihydropyridine-3,5-dicarbonitrile shares structural similarities with other 1,4-dihydropyridines but stands out due to its unique substitution pattern at the 3,5-positions. This unique structure contributes to its distinct pharmacological profile, including its high conductance-type calcium-activated potassium channel opening effect . Unlike some other dihydropyridines, it also exhibits a smooth muscle relaxant effect, making it useful in treating conditions like urinary incontinence .
Properties
Molecular Formula |
C7H5N3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-2-6-1-7(3-9)5-10-4-6/h4-5,10H,1H2 |
InChI Key |
VCLSSIUDTNSANT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















